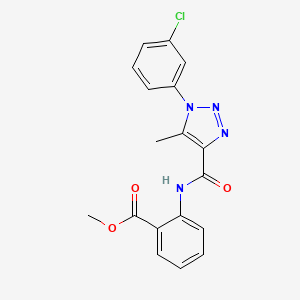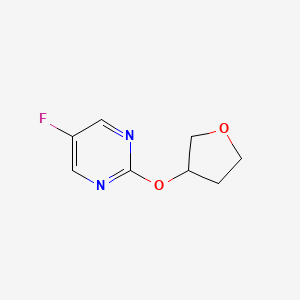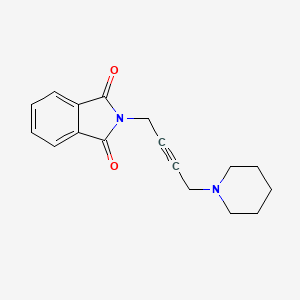
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its variants were synthesized and characterized. The synthesis involved spectral methods like UV, IR, 1H, and 13C NMR, along with high-resolution mass spectrometry. The compounds' structures were further optimized, and theoretical vibrational spectra were interpreted using density functional theory calculations. This involved using Becke's three-parameter exchange functional in combination with the Lee–Yang–Parr correlation Gaussian 09 program package. Such studies aid in understanding the structural changes due to the substitution of electron-withdrawing groups and provide insights into the compounds' thermodynamic stability and reactivity in various states. This methodological approach is crucial for the synthesis and understanding of complex compounds like (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone (Shahana & Yardily, 2020).
Antibacterial and Antioxidant Properties
Several studies focused on synthesizing and investigating the antibacterial and antioxidant properties of compounds similar in structure to the one inquired. For example, novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and showed promising antibacterial properties, highlighting the potential of such compounds in developing new broad-spectrum antibiotics (Chandra et al., 2020). Additionally, compounds with thiazole moieties were synthesized and exhibited potent antioxidant activity, suggesting their potential as a new class of antioxidant agents (Reddy et al., 2015).
Molecular Docking Studies
Molecular docking studies are a common approach in these research areas to understand the interaction of synthesized compounds with specific proteins or receptors. For instance, the docking study using Hex 8.0 software was carried out to understand the antibacterial activity of synthesized compounds, providing valuable insights into their potential therapeutic applications (Shahana & Yardily, 2020).
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-7-3-5-14(11-16)17(22)21-9-8-20-18(21)24-12-13-4-2-6-15(19)10-13/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHPLCJWUWCWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2643040.png)
![N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2643041.png)


![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)



![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)